17alpha-Demethylated stanozolol

Description

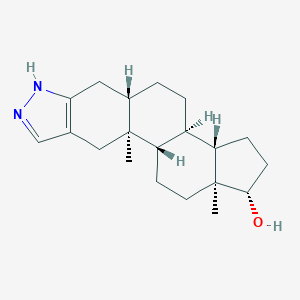

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,10S,13R,14S,17S,18S)-2,18-dimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O/c1-19-8-7-16-14(15(19)5-6-18(19)23)4-3-13-9-17-12(11-21-22-17)10-20(13,16)2/h11,13-16,18,23H,3-10H2,1-2H3,(H,21,22)/t13-,14-,15-,16-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCJWTCFQKPYQN-YNZDMMAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4C3(CC5=C(C4)NN=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(CC5=C(C4)NN=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401024796 | |

| Record name | (5αlpha,17beta)-1′H-Androstano[3,2-c]pyrazol-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28032-00-0, 99996-65-3 | |

| Record name | 17alpha-Demethylated stanozolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028032000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5αlpha,17beta)-1′H-Androstano[3,2-c]pyrazol-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17.ALPHA.-DEMETHYLATED STANOZOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDF2B5O3HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformation of Stanozolol Leading to Demethylated Products

The transformation of stanozolol (B1681124) within biological systems is a complex process involving multiple enzymatic reactions. These reactions, broadly categorized as Phase I and Phase II metabolism, are responsible for converting the parent drug into more water-soluble compounds that can be readily excreted. The formation of 17alpha-demethylated stanozolol is a key outcome of these metabolic events.

Enzymatic Demethylation Mechanisms of Stanozolol in Biological Systems

The removal of the 17alpha-methyl group from stanozolol is a critical step in its metabolism. This process, known as demethylation, is primarily carried out by a superfamily of enzymes.

Identification of Specific Enzymes Facilitating 17alpha-Demethylation:

The primary catalysts for the demethylation of stanozolol, like many other steroids and drugs, are the cytochrome P450 (CYP450) enzymes. nih.govnih.gov These enzymes are predominantly found in the liver and are responsible for a vast array of oxidative reactions. nih.govwikipedia.org While the specific CYP450 isoforms responsible for stanozolol's 17alpha-demethylation have not been definitively identified in all species, the CYP3A family is a likely candidate due to its known role in metabolizing testosterone (B1683101) and other steroids. wikipedia.org In vitro studies have shown that stanozolol can strongly interact with and inhibit cytochrome P-450, indicating its role as a substrate for these enzymes. researchgate.net Research has also pointed to the involvement of various enzymatic pathways in the extensive hepatic biotransformation of stanozolol. wikipedia.org

Kinetic Studies of Demethylation Processes

The efficiency and rate of the demethylation of stanozolol are crucial factors in determining its metabolic fate. Kinetic studies provide insights into how quickly these enzymatic reactions occur.

Research has demonstrated that stanozolol has a high affinity for cytochrome P450 enzymes, with a reported Ks value of 1.1 microM, indicating a strong binding interaction. researchgate.net This high affinity suggests that the demethylation process can occur readily. The rate of metabolism, however, can be influenced by various factors, including the specific P450 enzymes involved and their expression levels. nih.gov Studies in calves have aimed to determine the concentration of stanozolol and its major metabolites to understand the kinetics of its elimination. nih.gov

Phase I Biotransformations Associated with Demethylated Stanozolol Formation

Phase I metabolism involves the introduction or exposure of functional groups on the stanozolol molecule, preparing it for further reactions. These initial transformations are crucial for the subsequent formation of demethylated products.

Hydroxylation Patterns and Isomers (e.g., C-3', C-4β, C-16α, C-16β, C-6α)

Hydroxylation, the addition of a hydroxyl (-OH) group, is a common Phase I reaction in stanozolol metabolism. nih.govnih.gov This process can occur at various positions on the steroid nucleus and the pyrazole (B372694) ring.

Identified hydroxylated metabolites include:

3'-hydroxystanozolol (B1257409) : This is often one of the most abundant metabolites found in urine. nih.govnih.govdshs-koeln.de

4β-hydroxystanozolol : Another significant metabolite. nih.govnih.govdshs-koeln.de

16α-hydroxystanozolol and 16β-hydroxystanozolol : These are also prominent metabolites, with 16β-hydroxystanozolol often being a major urinary metabolite in several species, including humans and horses. nih.govdshs-koeln.deresearchgate.net

6α-hydroxystanozolol : Identified as a major metabolite in canines. nih.gov

The formation of these hydroxylated isomers often precedes or occurs in conjunction with demethylation. researchgate.net

Reduction and Other Oxidative Pathways Involved in Stanozolol Metabolism

Besides hydroxylation, other oxidative and reductive reactions contribute to the biotransformation of stanozolol. These can include the formation of dihydroxylated and epimerized products. researchgate.net For instance, 17-epistanozolol, a stereoisomer of stanozolol, and its hydroxylated derivatives have been identified as metabolites. nih.gov The complex metabolic profile of stanozolol suggests the involvement of multiple enzymatic pathways leading to a wide array of transformation products. researchgate.net

Phase II Metabolic Conjugation of Demethylated Stanozolol and its Precursors

Following Phase I biotransformations, the modified stanozolol metabolites, including the demethylated forms and their hydroxylated precursors, undergo Phase II conjugation reactions. uomus.edu.iqslideshare.netreactome.orgnumberanalytics.com This process involves the attachment of endogenous molecules to the metabolites, significantly increasing their water solubility and facilitating their excretion from the body. uomus.edu.iqslideshare.netnumberanalytics.com

The primary conjugation pathways for stanozolol metabolites are:

Glucuronidation : This is a major conjugation pathway where glucuronic acid is attached to the metabolite. wikipedia.orgnih.govresearchgate.net Metabolites like 3'-hydroxystanozolol are primarily excreted as glucuronide conjugates. researchgate.net The direct detection of these glucuronide conjugates, such as stanozolol-N-glucuronide and epistanozolol-N-glucuronide, has been a focus in analytical methods. nih.gov

Sulfation : This involves the addition of a sulfate (B86663) group. wikipedia.orgnih.gov Studies have identified and characterized several sulfate metabolites of stanozolol, indicating that sulfation is an important Phase II metabolic route. nih.gov

These conjugation reactions are the final step in the metabolic clearance of stanozolol and its various metabolites. wikipedia.org

Table of Research Findings on Stanozolol Metabolism:

| Metabolite | Position of Modification | Species | Reference |

|---|---|---|---|

| 3'-hydroxystanozolol | Pyrazole ring | Human, Bovine | nih.govnih.govdshs-koeln.de |

| 4β-hydroxystanozolol | Steroid nucleus | Human, Bovine | nih.govnih.govdshs-koeln.de |

| 16α-hydroxystanozolol | Steroid nucleus | Human | nih.gov |

| 16β-hydroxystanozolol | Steroid nucleus | Human, Equine, Bovine | nih.govdshs-koeln.deresearchgate.net |

| 6α-hydroxystanozolol | Steroid nucleus | Canine | nih.gov |

| 17-epistanozolol | Steroid nucleus | Human | nih.gov |

| Stanozolol-N-glucuronide | Pyrazole ring | Human | nih.gov |

Table of Chemical Compounds:

| Compound Name |

|---|

| This compound |

| Stanozolol |

| 3'-hydroxystanozolol |

| 4β-hydroxystanozolol |

| 16α-hydroxystanozolol |

| 16β-hydroxystanozolol |

| 6α-hydroxystanozolol |

| 17-epistanozolol |

| Testosterone |

| Glucuronic acid |

| Stanozolol-N-glucuronide |

Glucuronidation Pathways and Sites of Conjugation

Glucuronidation is a major Phase II metabolic reaction for stanozolol and its metabolites, enhancing their water solubility and facilitating their excretion. This process involves the covalent attachment of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the steroid molecule.

Following the initial Phase I metabolism, which may include demethylation at the 17-alpha position, the resulting metabolites can undergo glucuronidation. The primary sites for glucuronidation of stanozolol metabolites are the hydroxyl groups and the nitrogen atoms of the pyrazole ring. The formation of both O-glucuronides and N-glucuronides has been reported for stanozolol and its epimers. thermofisher.comnih.gov For instance, 17-epistanozolol-N-glucuronide has been identified as a significant long-term metabolite. sportintegrity.gov.au

The direct glucuronidation of a this compound metabolite would likely occur at the newly formed hydroxyl group at the 17-position or at the nitrogen atoms of the pyrazole ring. The resulting glucuronide conjugates are then readily eliminated in the urine. Research has identified various glucuronidated metabolites of stanozolol, with some studies pointing to the existence of N-glucuronides of the parent compound and its 17-epimer as long-term markers of use. thermofisher.comnih.gov

Identified Stanozolol Glucuronide Conjugates

| Metabolite | Conjugation Site | Reference |

|---|---|---|

| Stanozolol-N-glucuronide | Pyrazole Nitrogen | thermofisher.com |

| 17-epistanozolol-N-glucuronide | Pyrazole Nitrogen | thermofisher.comsportintegrity.gov.au |

Sulfation Pathways and Formation of Sulfate Conjugates

In addition to glucuronidation, sulfation represents another critical Phase II conjugation pathway for stanozolol metabolites. This reaction is catalyzed by sulfotransferase (SULT) enzymes and involves the transfer of a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

Similar to glucuronidation, sulfation increases the polarity of the metabolites, aiding in their renal clearance. Both O-sulfates and N-sulfates of stanozolol and its metabolites have been identified, indicating that sulfation can occur at hydroxyl groups as well as the nitrogen atoms of the pyrazole ring. nih.gov The formation of sulfate conjugates of stanozolol metabolites has been confirmed in various studies. researchgate.netresearchgate.net

For a this compound metabolite, sulfation would be expected to take place at the 17-hydroxyl group or the pyrazole nitrogens. The resulting sulfate conjugates would then be excreted in the urine.

Identified Stanozolol Sulfate Conjugates

| Metabolite Type | Conjugation Site | Reference |

|---|---|---|

| O-Sulfates | Hydroxyl Groups | nih.gov |

In Vitro and In Vivo Metabolic Modeling for Demethylated Stanozolol Formation

The study of stanozolol metabolism relies on both in vitro and in vivo models to identify and characterize its various metabolites, including those that have undergone demethylation.

Comparative Metabolic Studies Across Diverse Biological Matrices and Species

The metabolism of stanozolol has been investigated in various species, including humans and horses, revealing both similarities and differences in the metabolic profiles. researchgate.netresearchgate.net While hydroxylation at the 16-position is a common major metabolic pathway in both species, the full spectrum of metabolites, including demethylated products, can vary. researchgate.netdshs-koeln.de

In vivo studies involving the administration of stanozolol and subsequent analysis of urine and blood samples have been instrumental in identifying a wide range of metabolites. While demethylation of other compounds has been observed in metabolic studies, the direct identification of this compound as a major metabolite in these studies is not prominently reported. researchgate.net The primary focus of many studies has been on hydroxylated metabolites such as 3'-hydroxystanozolol and 16β-hydroxystanozolol. dshs-koeln.dedshs-koeln.de

In vitro models, utilizing liver microsomes and other tissue preparations, allow for a more controlled investigation of specific metabolic reactions. These systems have been used to confirm the formation of various hydroxylated metabolites of stanozolol. While these models provide a valuable tool for studying metabolic pathways, specific reports on the in vitro formation of this compound are not extensively documented in the reviewed literature.

Microbial Influences on In Situ Metabolite Formation in Biological Samples

The biotransformation of steroids by microorganisms is a well-established field of study. nih.govresearchgate.net Microbes, particularly bacteria from the phylum Actinobacteria, are known to possess a diverse array of enzymes capable of modifying the steroid nucleus, including hydroxylation, dehydrogenation, and other transformations. nih.govresearchgate.nettnsroindia.org.in

Compound Names Mentioned in this Article

| Compound Name |

|---|

| Stanozolol |

| This compound |

| Dihydrotestosterone (B1667394) |

| 3'-hydroxystanozolol |

| 16β-hydroxystanozolol |

| 4β-hydroxystanozolol |

| 17-epistanozolol |

| 17-epistanozolol-N-glucuronide |

Pharmacological and Molecular Investigations of 17alpha Demethylated Stanozolol

Ligand-Receptor Interactions and Binding Dynamics

The interaction of a steroid with its receptors is the primary determinant of its biological activity. The removal of the 17alpha-methyl group from stanozolol (B1681124) would be expected to significantly alter its binding dynamics and interactions with various protein targets.

The androgen receptor (AR) is the primary target for AAS. Stanozolol itself exhibits a relatively low binding affinity for the AR, reported to be approximately 22% of that of dihydrotestosterone (B1667394) (DHT). wikipedia.orgguidetopharmacology.org The 17alpha-methyl group's primary role in AAS is not to enhance receptor affinity but to sterically hinder the enzymatic oxidation of the 17beta-hydroxyl group in the liver. nih.govuomustansiriyah.edu.iq This protection makes the compound orally active.

The 17beta-hydroxyl group is considered essential for anchoring the ligand to the AR and for receptor activation. nih.gov Since 17alpha-demethylated stanozolol retains this critical hydroxyl group, it would still be expected to bind to the androgen receptor. The removal of the methyl group might cause minor alterations in binding affinity due to changes in the steroid's three-dimensional shape, but it is unlikely to abolish it. The fundamental interaction driven by the steroid backbone and the 17beta-hydroxyl group would remain. However, any assessment of its potency would be incomplete without considering its drastically altered pharmacokinetics.

Table 1: Structural Comparison of Stanozolol and its 17alpha-Demethylated Analog

| Feature | Stanozolol | This compound | Significance of Feature |

| Systematic Name | 17alpha-methyl-2'H-5α-androst-2-eno[3,2-c]pyrazol-17β-ol | 2'H-5α-androst-2-eno[3,2-c]pyrazol-17β-ol | Defines the core chemical structure. |

| C17alpha-Substitution | Methyl Group (-CH₃) | Hydrogen (-H) | The methyl group provides steric hindrance against hepatic metabolism, conferring high oral bioavailability. wikipedia.orgnih.gov |

| C17beta-Substitution | Hydroxyl Group (-OH) | Hydroxyl Group (-OH) | Essential for binding to the androgen receptor and eliciting an anabolic/androgenic response. nih.govuomustansiriyah.edu.iq |

| A-Ring Modification | Fused Pyrazole (B372694) Ring | Fused Pyrazole Ring | This unique modification is believed to contribute to the compound's high anabolic-to-androgenic ratio. nih.gov |

Stanozolol is known to interact with non-androgen receptor proteins, which may mediate some of its unique effects, particularly in the liver. Studies have shown that stanozolol and another 17alpha-alkylated steroid, danazol, interact with low-affinity glucocorticoid-binding sites (LAGS) in rat liver microsomes. wikipedia.orgoup.com This interaction is distinct from that of natural androgens like testosterone (B1683101). Stanozolol acts as a negative allosteric modulator on dexamethasone (B1670325) binding to LAGS. wikipedia.orgoup.com Furthermore, a specific, high-affinity stanozolol-binding protein (STBP) has been identified in liver endoplasmic reticulum, which is functionally related to LAGS. quora.com

The binding to these sites appears to be a specific feature of some 17alpha-alkylated androgens. wikipedia.org It is plausible that the 17alpha-methyl group contributes to the conformation required for this interaction. Therefore, the removal of this group in this compound could potentially reduce or eliminate its ability to bind to LAGS and STBP. Without direct experimental data, it remains uncertain whether the pyrazole ring structure alone is sufficient to mediate this interaction.

Certain steroids can directly modulate central nervous system function by interacting with neurotransmitter receptors. Research has demonstrated that stanozolol can directly interact with the GABAA receptor complex. nih.gov At micromolar concentrations, stanozolol inhibits the binding of flunitrazepam, a benzodiazepine, to the GABAA receptor in rat brain membranes. This suggests a modulatory effect on GABAergic neurotransmission. nih.gov

Impact of 17alpha-Demethylation on Pharmacodynamic Properties

Pharmacodynamics encompasses the physiological and biochemical effects of a drug on the body. The removal of the 17alpha-methyl group would profoundly impact the pharmacodynamic profile of stanozolol, primarily through its influence on pharmacokinetics, which in turn dictates its activity and potency.

The defining characteristic of 17alpha-alkylated steroids is their oral activity. nih.govwikipedia.org This modification significantly slows down the first-pass hepatic metabolism that rapidly inactivates natural steroids like testosterone when taken orally. uomustansiriyah.edu.iq Consequently, this compound would be expected to have very low to negligible oral bioavailability. nih.govwikipedia.org Its biological activity could likely only be realized through parenteral administration.

Table 2: Predicted Impact of 17alpha-Demethylation on Stanozolol's Properties

| Pharmacological Property | Stanozolol (17α-methylated) | Predicted for 17α-Demethylated Stanozolol | Rationale |

| Oral Bioavailability | High | Very Low / Negligible | The 17α-methyl group protects the 17β-hydroxyl from rapid hepatic metabolism; its removal would lead to extensive first-pass inactivation. nih.govuomustansiriyah.edu.iq |

| Intrinsic Anabolic Activity | High | Likely Retained | The core pyrazole-androstane structure responsible for anabolic effects remains intact. nih.gov |

| Androgen Receptor Binding | Low (relative to DHT) wikipedia.org | Likely similar intrinsic affinity | The essential 17β-hydroxyl group is retained. The 17α-methyl group primarily affects pharmacokinetics, not receptor affinity. nih.gov |

| Hepatic Interactions (LAGS) | Binds and modulates wikipedia.org | Potentially Reduced or Abolished | The 17α-alkylated structure appears important for this specific interaction. wikipedia.orgoup.com |

| Route of Administration | Oral, Intramuscular wikipedia.org | Parenteral (Injection) Required | Lack of oral bioavailability would necessitate bypassing the liver. wikipedia.org |

As an agonist of the androgen receptor, stanozolol exerts its effects by modulating gene expression. Upon binding to the AR in the cytoplasm, the ligand-receptor complex translocates to the nucleus, binds to androgen response elements on DNA, and recruits co-regulatory proteins to alter the transcription of target genes. This process underlies its anabolic effects, such as increased protein synthesis in muscle tissue. guidetopharmacology.org Stanozolol has also been shown to stimulate collagen synthesis, an effect potentially mediated by transforming growth factor-beta 1 (TGF-β1). researchgate.net

Mechanistic Studies of Cellular and Molecular Responses to this compound

This compound, also known as prostanozol (B1506694) when formulated as a prodrug, is a synthetic anabolic-androgenic steroid that has been the subject of metabolic investigations to understand its biotransformation in the body. dshs-koeln.dewikipedia.org These studies, primarily utilizing human liver microsomes (HLM) and humanized mouse models, have provided insights into the cellular and molecular responses by identifying the metabolic pathways it undergoes. The primary metabolic transformations involve hydroxylation and oxidation, leading to a variety of metabolites. dshs-koeln.de

Research using in vitro HLM incubations and in vivo studies with chimeric mice having humanized livers has elucidated the metabolic fate of prostanozol, the prodrug of this compound. dshs-koeln.de These studies have successfully identified several metabolites, which can be categorized based on the enzymatic reactions they have undergone. The findings from both the in vitro and in vivo models showed a high degree of correlation, indicating that the HLM model is a reliable predictor of the metabolic pathways in a living organism. dshs-koeln.de

The metabolic processes observed include monohydroxylation, dihydroxylation, and the formation of a ketone at the 17-position. dshs-koeln.de These reactions are critical cellular responses aimed at increasing the water solubility of the compound to facilitate its excretion from the body. The identification of these metabolites provides a foundational understanding of the molecular interactions of this compound with metabolic enzymes, primarily from the cytochrome P450 family.

A comprehensive overview of the prostanozol metabolism was achieved by combining the results from the in vitro HLM incubations with the in vivo data from the humanized mouse model. dshs-koeln.de This dual-pronged approach led to the detection and characterization of several metabolites, which have been grouped into distinct categories. Notably, the microsomal incubations were instrumental in confirming the presence of metabolites that were also detected in the chimeric mouse model. dshs-koeln.de Furthermore, the HLM studies identified an additional metabolite, 17-ketoprostanozol, which had been previously reported in human excretion studies. dshs-koeln.de

The consistency of findings between the humanized mouse model and HLM, when compared to earlier human excretion studies of prostanozol, underscores the validity of these models for studying steroid metabolism. dshs-koeln.de While most metabolite categories were consistent across these different study types, some minor discrepancies were noted. For instance, a dihydroxylated-17-keto-prostanozol metabolite reported in human studies was not detected in either the mouse model or the HLM incubations. dshs-koeln.de Conversely, the mouse model and HLM studies identified two new compounds, a mono- and a di-hydroxylated prostanozol metabolite, that had not been previously described in human literature. dshs-koeln.de

The following table summarizes the categories of prostanozol metabolites identified in studies using human liver microsomes and chimeric mouse models.

| Metabolite Category | Proposed Structure | Detection in Chimeric Mouse | Detection in HLM |

| M1 | Monohydroxylated prostanozol | Yes | Yes |

| M2 | Dihydroxylated prostanozol | Yes | Yes |

| M3 | Monohydroxylated-17-keto-prostanozol | Yes | Yes |

| M4 | Dihydroxylated-17-keto-prostanozol | No | No |

| M5 | Trihydroxylated prostanozol | Yes | Yes |

| M6 | Monohydroxylated-trihydroxylated prostanozol | Yes | Yes |

| M7 | Dihydroxylated prostanozol | Yes | Yes |

| 17-ketoprostanozol | 17-keto-prostanozol | No | Yes |

This data is based on a metabolic study of prostanozol. dshs-koeln.de

Advanced Analytical Methodologies for the Detection and Characterization of 17alpha Demethylated Stanozolol

Chromatographic Separation Techniques for Metabolite Analysis

Chromatographic methods coupled with mass spectrometry are the gold standard for the definitive identification and quantification of steroid metabolites. These techniques offer the necessary resolution and sensitivity to distinguish between structurally similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) has historically been a cornerstone in steroid analysis. For the analysis of 17alpha-demethylated stanozolol (B1681124) and other metabolites, a derivatization step is typically required to increase the volatility and thermal stability of the analytes. This process often involves the formation of trimethylsilyl (B98337) (TMS) ethers.

Detailed Research Findings:

Derivatization: The hydroxyl groups of the steroid metabolites are chemically modified to make them suitable for GC analysis. This is a critical step as underivatized steroids are generally not volatile enough for this technique.

Fragmentation Patterns: Upon electron ionization (EI) in the mass spectrometer, derivatized 17alpha-demethylated stanozolol produces a characteristic fragmentation pattern that allows for its specific identification. The mass-to-charge ratios (m/z) of these fragments are unique to the molecule's structure.

Limitations: A significant challenge with GC-MS is that the derivatization and high temperatures in the GC injection port can sometimes lead to the degradation of the analytes, which can complicate the analysis. nih.gov

Strategies for Overcoming Challenges in Separating Neutral and Nonpolar Steroid Metabolites

The separation of neutral and nonpolar steroid metabolites presents a significant analytical challenge due to their similar physicochemical properties.

Detailed Research Findings:

Stationary Phase Chemistry: The choice of the liquid chromatography column's stationary phase is critical. For neutral and nonpolar steroids, reversed-phase columns (e.g., C18) are commonly used. However, for closely related isomers, more specialized stationary phases, such as those with biphenyl (B1667301) chemistry, can offer enhanced selectivity. researchgate.net

Mobile Phase Optimization: The composition of the mobile phase (the solvent that carries the sample through the column) is carefully optimized to achieve the best separation. This may involve adjusting the solvent gradient, pH, and the use of additives.

Ion Mobility-Mass Spectrometry (IM-MS): The coupling of ion mobility spectrometry with LC-MS (LC-IM-MS) provides an additional dimension of separation based on the size, shape, and charge of the ions. nih.gov This technique can resolve isobaric metabolites (compounds with the same mass) that are not separated by chromatography alone, thereby increasing the peak capacity and confidence in identification. nih.gov

Addressing Adsorption: Non-specific adsorption of steroid metabolites to the surfaces of the analytical instrumentation can lead to poor peak shape and reduced sensitivity. researchgate.net The use of passivated hardware and careful optimization of mobile phase conditions can help to mitigate these effects. researchgate.net

Immunological Detection Methods for Screening and Quantification

Immunological assays, such as ELISA, are widely used for the initial screening of large numbers of samples due to their high throughput and cost-effectiveness.

Development and Validation of Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are a common type of immunoassay used for the detection of stanozolol and its metabolites.

Detailed Research Findings:

Principle of Operation: These assays utilize antibodies that specifically bind to the target analyte (in this case, stanozolol or its metabolites). The binding event is then detected using an enzyme-linked secondary antibody that produces a measurable signal (e.g., a color change).

Assay Validation: The development of a reliable ELISA involves a rigorous validation process to ensure its accuracy, precision, sensitivity, and specificity. This includes determining the assay's limit of detection (LOD) and limit of quantification (LOQ).

Application in Screening: Due to their rapid and high-throughput nature, ELISAs are well-suited for the initial screening of samples in anti-doping laboratories. Samples that test positive in the initial screen are then typically confirmed using more specific methods like GC-MS or LC-MS/MS.

Analysis of Cross-Reactivity Profiles with Endogenous and Other Synthetic Steroids

A critical aspect of immunoassay performance is its specificity, which is determined by the degree of cross-reactivity of the antibody with other structurally related compounds. nih.govspringermedizin.denih.govresearchgate.net

Detailed Research Findings:

Structural Similarity: Compounds that have a high degree of structural similarity to the target analyte are more likely to cross-react with the antibody used in the immunoassay. nih.govresearchgate.net This can lead to false-positive results. nih.gov

Cross-Reactivity Testing: Manufacturers of commercial immunoassay kits typically provide data on the cross-reactivity of their assays with a range of endogenous and synthetic steroids. nih.govspringermedizin.de For instance, a testosterone (B1683101) immunoassay might show cross-reactivity with other anabolic steroids like methyltestosterone. nih.govnih.gov

Impact on Results: Significant cross-reactivity can lead to clinically misleading results. nih.govnih.gov For example, the presence of a cross-reacting steroid could falsely elevate the measured concentration of the target hormone. annlabmed.org Therefore, understanding the cross-reactivity profile of an immunoassay is essential for the correct interpretation of its results. While some anabolic steroids like stanozolol have been reported to show no detectable cross-reactivity in certain testosterone immunoassays, other structurally similar compounds can interfere. nih.govspringermedizin.de

Sample Preparation and Pre-analytical Considerations for Biological Samples

The analysis of this compound and its metabolites in biological samples, such as urine, presents a significant challenge due to their low concentrations and the presence of interfering substances. researchgate.netnih.gov Therefore, robust sample preparation is a crucial first step to ensure accurate and reliable results. dshs-koeln.de This typically involves the storage of samples at low temperatures, around -20°C, to maintain stability. rivm.nl

In biological systems, stanozolol and its metabolites are often conjugated with glucuronic acid or sulfate (B86663) groups, forming more water-soluble compounds that are readily excreted. researchgate.netresearchgate.netergogenics.org To analyze the parent steroid, these conjugates must first be cleaved through a process called hydrolysis. nih.gov

Enzymatic Hydrolysis: This is the most common approach, utilizing enzymes like β-glucuronidase and arylsulfatase to specifically break the conjugate bonds. nih.govresearchgate.net Preparations from Helix pomatia are frequently used as they contain both enzymes. rivm.nlresearchgate.net The efficiency of enzymatic hydrolysis is dependent on several factors, including pH, temperature, and incubation time. nih.govresearchgate.net For instance, β-glucuronidase activity is optimal at a slightly acidic pH (around 5.2), while sulfatase activity is higher at a more neutral pH. nih.gov The process typically involves incubating the sample with the enzyme solution overnight at a controlled temperature, often around 37°C. rivm.nl While effective, enzymatic hydrolysis can be time-consuming. nih.gov

Chemical Hydrolysis: An alternative to enzymatic methods is chemical hydrolysis, which typically involves the use of strong acids. nih.gov However, this method is generally considered less reliable for many steroids due to the potential for analyte degradation and the formation of interfering artifacts from the breakdown of other components in the sample matrix. nih.gov

A comparison of the two primary hydrolysis methods is presented below:

| Feature | Enzymatic Hydrolysis | Chemical Hydrolysis |

| Specificity | High, targets specific conjugate bonds. nih.gov | Low, can cause non-specific degradation. nih.gov |

| Reaction Conditions | Mild (e.g., pH 5.2, 37°C). rivm.nl | Harsh (e.g., strong acids, high heat). nih.gov |

| Potential for Degradation | Minimal for target analytes. nih.gov | High risk of steroid decomposition. nih.gov |

| Formation of Artifacts | Low. | High, due to matrix degradation. nih.gov |

| Commonly Used Reagent | β-glucuronidase/arylsulfatase from Helix pomatia. rivm.nlresearchgate.net | Strong acids (e.g., hydrochloric acid). nih.gov |

Following hydrolysis, the liberated metabolites must be extracted from the biological matrix and purified to remove interfering substances. researchgate.net This is a critical step for enhancing the sensitivity and selectivity of the subsequent analysis. nih.gov

Liquid-Liquid Extraction (LLE): This is a traditional method that involves partitioning the analytes between the aqueous sample and an immiscible organic solvent. researchgate.net

Solid-Phase Extraction (SPE): SPE has become a widely adopted and often preferred method for its efficiency and ability to provide cleaner extracts. researchgate.netnih.gov This technique utilizes a solid sorbent material packed into a cartridge to retain the analytes of interest while allowing interfering compounds to pass through. nih.gov The choice of sorbent is crucial and depends on the chemical properties of the analytes. For stanozolol metabolites, amino (NH2) or mixed-mode SPE cartridges are often employed. nih.govrivm.nlnih.gov The process involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the purified analytes with an appropriate solvent. rivm.nl Some methods combine both LLE and SPE to achieve a higher degree of purification. researchgate.netdshs-koeln.dedshs-koeln.de

The optimization of SPE protocols involves several key parameters:

| Parameter | Description | Typical Conditions for Stanozolol Metabolites |

| Sorbent Type | The solid material that retains the analyte. | Amino (NH2), Mixed-Mode Cation Exchange (MCX). rivm.nlnih.gov |

| Conditioning Solvent | Prepares the sorbent for sample loading. | Methanol/water mixtures. rivm.nl |

| Sample Loading | Application of the sample to the cartridge. | Acidified or buffered urine sample. nih.gov |

| Wash Solvent | Removes interfering compounds. | Varies depending on the sorbent and interferences. nih.gov |

| Elution Solvent | Recovers the purified analyte from the sorbent. | Methanol, often with a modifier like ammonium (B1175870) hydroxide (B78521) for basic analytes. nih.gov |

Spectroscopic and Structural Elucidation Techniques

Once the sample has been prepared, a variety of sophisticated spectroscopic techniques are employed to detect, identify, and structurally characterize this compound and its metabolites. dshs-koeln.de

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC), is a cornerstone for the analysis of stanozolol metabolites. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) is especially powerful for confirmatory analysis. nih.gov In MS/MS, a specific precursor ion (the molecular ion of the metabolite) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions create a unique fragmentation pattern, or "fingerprint," that is characteristic of the specific metabolite's structure. nih.govdshs-koeln.de For stanozolol and its hydroxylated metabolites, characteristic product ions are often observed at mass-to-charge ratios (m/z) such as 81, 91, 95, 105, and 119, which arise from the fragmentation of the steroidal A- and B-rings. dshs-koeln.de The specific fragmentation pattern can help to distinguish between different isomers. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). thermofisher.comnih.gov This capability is invaluable in metabolomics for determining the elemental composition of an unknown metabolite, which significantly aids in its identification. nih.govthermofisher.com Techniques like Orbitrap MS and time-of-flight (TOF) MS are commonly used for this purpose. nih.govdshs-koeln.de The high resolving power of these instruments allows for the separation of ions with very similar masses, which is crucial for analyzing complex biological samples. thermofisher.com In some cases, HRMS can even enable the direct analysis of conjugated metabolites without the need for hydrolysis, simplifying the sample preparation process. dshs-koeln.dethermofisher.com

While MS techniques are excellent for detecting and identifying known metabolites and proposing structures for new ones, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive structural elucidation of novel compounds. nih.govnih.gov NMR provides detailed information about the chemical environment of each atom within a molecule, allowing for the precise determination of its three-dimensional structure. nih.gov Although less sensitive than MS, NMR is an incredibly powerful tool for confirming the exact position of hydroxyl groups or other modifications on the steroid skeleton, which is essential for distinguishing between different isomers of this compound metabolites. nih.govmdpi.com

Future Research Directions and Unanswered Questions Regarding 17alpha Demethylated Stanozolol

Discovery and Characterization of Novel Metabolic Pathways and Minor Metabolites

The metabolism of stanozolol (B1681124) is known to be intricate, producing a variety of metabolites that are excreted in urine, primarily as glucuronide conjugates. researchgate.net Current anti-doping screening methods typically target well-established metabolites like 3'-hydroxystanozolol (B1257409) and 16β-hydroxystanozolol. dshs-koeln.de However, the full metabolic pathway of stanozolol, including the biotransformation steps leading to 17alpha-demethylated stanozolol, is not completely elucidated.

Future research must focus on identifying the specific enzymatic processes responsible for the demethylation at the C17α position. This likely involves cytochrome P450 (CYP) enzymes in the liver, but the exact isozymes and the biochemical conditions that favor this reaction are unknown. Analogous research into other 17α-methylated steroids, such as metandienone and methyltestosterone, has revealed novel A-ring reduced metabolites and complex rearrangement products, suggesting that similar novel pathways may exist for stanozolol and its demethylated counterpart. nih.gov

Furthermore, comprehensive metabolic studies are needed to uncover other minor metabolites that may be formed downstream from this compound. Techniques like high-resolution mass spectrometry combined with in vivo studies or in vitro models using human liver microsomes could map these pathways. Identifying these additional metabolites is crucial as they could serve as supplementary or even longer-term markers of stanozolol administration. The use of advanced animal models, such as chimeric mice with humanized livers, has already proven useful in identifying metabolites not commonly found in human urine and could be applied here. researchgate.net

Table 1: Known Major Metabolites of Stanozolol Targeted in Doping Control

| Metabolite | Typical Conjugation | Analytical Target |

| 3'-hydroxystanozolol | Glucuronide | Yes |

| 16β-hydroxystanozolol | Glucuronide | Yes |

| 4β-hydroxystanozolol | Glucuronide | Yes (Confirmation) |

This table is generated based on data from existing research on stanozolol metabolism. researchgate.netdshs-koeln.de

Comprehensive Pharmacological Profiling and Biological Activity Assessment

Future pharmacological studies should be designed to comprehensively assess the activity of this compound. This includes in vitro receptor binding assays for the androgen, estrogen, and glucocorticoid receptors to determine its binding specificity and affinity. nih.gov Functional assays are also essential to measure its ability to activate these receptors and trigger downstream cellular responses. For instance, investigating its effect on protein synthesis in muscle cells would provide direct insight into its anabolic potential. guidetopharmacology.org The prodrug prostanozol (B1506694), which converts to the 17α-demethylated analogue of stanozolol, highlights that this demethylated form is biologically relevant. wikipedia.org A thorough pharmacological workup will clarify whether this compound is merely an inactive end-product or a biologically active steroid in its own right.

Development of Next-Generation Analytical Strategies for Enhanced Detection and Quantification

Current doping control relies heavily on sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) to detect prohibited substances and their metabolites. researchgate.netdshs-koeln.de While these methods are effective for known metabolites of stanozolol, the detection of less abundant or structurally different metabolites like the 17alpha-demethylated form requires dedicated and potentially more advanced analytical strategies.

Future research should focus on developing highly sensitive and specific assays for this compound. This involves the chemical synthesis of a reference standard for this compound to enable its unambiguous identification and accurate quantification in biological samples. High-resolution/high-accuracy mass spectrometry (HRMS), such as Orbitrap MS, has already shown promise in expanding the analytical possibilities for stanozolol by detecting its glucuronidated metabolites directly in urine with lower detection limits. dshs-koeln.de Similar approaches could be tailored to specifically target and identify this compound and its own potential metabolites. The development of immunoassays (ELISA) for 17α-methylated steroids has also been explored as a forensic tool, suggesting a potential avenue for developing screening methods that could recognize the demethylated structure or its precursors. nih.gov The ultimate goal is to create analytical methods that can prolong the detection window for stanozolol use by targeting this potentially long-lived metabolite.

Deeper Mechanistic Understanding of Demethylated Steroid Biological Effects at the Cellular Level

The biological effects of steroids are mediated through complex cellular mechanisms. The classical pathway involves the steroid binding to a nuclear receptor in the cell's cytoplasm, which then translocates to the nucleus, binds to DNA, and alters gene transcription. reviewofophthalmology.comyoutube.com This can lead to both the activation of anabolic genes and the repression of inflammatory genes. reviewofophthalmology.com Additionally, emerging evidence shows that steroids can also exert rapid, non-genomic effects by interacting with receptors on the cell surface. nih.gov

A significant gap in knowledge exists regarding the cellular effects of this compound. Future research must explore its interaction with cellular machinery in detail. Does it primarily act through the nuclear androgen receptor? Does it have off-target effects on other steroid receptors, such as glucocorticoid receptors, which is a known mechanism for some anabolic steroids? nih.gov Investigating these questions at the molecular level, perhaps using cell culture models ("brain in a dish" or muscle cell lines), will be crucial. nih.gov Studies could examine its influence on gene expression profiles, protein synthesis pathways, and cell signaling cascades. Understanding these mechanisms is not only important for anti-doping but also for determining if the metabolite contributes to the therapeutic or adverse effects associated with the parent compound. For example, studies on stanozolol have investigated its effects on DNA damage and telomerase activity, and similar research into its demethylated metabolite could reveal unique cellular impacts. nih.gov

Applications in Advanced Forensic Science and Biomedical Research Contexts

The insights gained from studying this compound have significant potential applications in both forensic science and biomedical research.

In the forensic context, particularly for anti-doping, this metabolite could become a crucial long-term marker of stanozolol abuse. researchgate.net Because metabolic changes can extend the detection window, identifying and targeting a stable, long-lived metabolite like the demethylated form could significantly enhance the effectiveness of drug testing programs. dshs-koeln.de The existence of "designer steroids" like prostanozol, created to be converted into 17α-demethylated stanozolol in the body, underscores the cat-and-mouse game between dopers and testing authorities and highlights the need for proactive research into such metabolites. wikipedia.org

In biomedical research, a full characterization of this compound's pharmacological activity could uncover novel therapeutic potential. Stanozolol itself is used to treat conditions like hereditary angioedema. drugbank.comnih.gov If its demethylated metabolite possesses a different activity profile—for example, retaining anabolic properties with reduced androgenic side effects—it could represent a lead compound for developing new, more selective anabolic agents for various clinical applications, such as treating muscle wasting diseases or certain types of anemia. nih.govnih.gov

Table 2: Potential Research Applications and Goals for this compound

| Research Area | Key Objective | Potential Impact |

| Forensic Science | Develop as a long-term biomarker for stanozolol use. | Increased detection window in anti-doping tests. |

| Counteract the use of designer prodrugs. | Improved detection of sophisticated doping methods. | |

| Biomedical Research | Characterize unique pharmacological properties. | Identification of new therapeutic activities. |

| Investigate potential for selective anabolic action. | Development of safer anabolic therapies with fewer side effects. |

Q & A

Q. How can researchers ensure ethical compliance in studies involving long-term administration of this compound?

- Methodology : Adhere to ARRIVE guidelines for animal studies, including blinded outcome assessments and humane endpoints . For human trials, obtain IRB approval and monitor adverse events (e.g., fertility impacts) per H361 hazard classifications . Archive raw data in FAIR-compliant repositories for independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.